Structural Uniqueness: Methanesulfonyl at N‑1 and 2,4‑Dimethoxybenzamide at C‑6 Versus Closest In‑Class Compounds
CAS 941882-69-5 occupies an under‑represented combination of substitution vectors within the N‑sulfonamide tetrahydroquinoline benzamide chemotype. The methanesulfonyl group at the N‑1 position is the smallest alkyl sulfonamide in this series, and the 2,4‑dimethoxy substitution on the benzamide ring contrasts with the more commonly reported 2,6‑dimethoxy, 3,4‑dimethoxy, or 3,5‑dimethoxy regioisomers found in patent exemplars [1]. A substructure search against the PubChem patent‑linked compound corpus and the ChEMBL database confirms that no compound simultaneously bearing a methanesulfonyl at N‑1 and a 2,4‑dimethoxybenzamide at C‑6 appears in any published pharmacological dataset as of the search date. This structural uniqueness means no head‑to‑head biological data exist to permit quantitative activity comparison. Procurement value therefore derives from the compound's potential as a novel tool for exploring structure–activity relationships (SAR) in systems where the dimethoxy positional isomer affects target binding.
| Evidence Dimension | Substitution pattern uniqueness (N‑1 sulfonyl + C‑6 benzamide dimethoxy positional isomer) |
|---|---|
| Target Compound Data | N‑1 = methanesulfonyl; C‑6 benzamide = 2,4‑dimethoxy |
| Comparator Or Baseline | Most common patent exemplars: N‑1 = benzenesulfonyl or 4‑fluorobenzenesulfonyl; C‑6 benzamide = 2,6‑dimethoxy or 3,5‑dimethoxy |
| Quantified Difference | No quantitative biological data available; structural uniqueness is qualitative |
| Conditions | Substructure database mining (PubChem, ChEMBL) – no pharmacological assay data located |
Why This Matters
This compound offers a substitution pattern not represented in published biological datasets, making it a valuable SAR probe for teams investigating dimethoxy positional effects in the tetrahydroquinoline benzamide series.
- [1] Aicher TD, Taylor CB, Vanhuis CA. Tetrahydroquinoline sulfonamide and related compounds for use as agonists of RORγ and the treatment of disease. US Patent 9,896,441 B2. Granted 2018-02-20. https://pubchem.ncbi.nlm.nih.gov/patent/US-9896441-B2 View Source
